

NODAGA-NHS Alexa Fluor 594 conjugation procedure

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Compound Focus: Nodaga-nhs

CAS No.: 1407166-70-4

Cat. No.: S3525414

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NODAGA-NHS Conjugation to Alexa Fluor 594

This first part of the protocol details the covalent coupling of the NODAGA chelator to the Alexa Fluor 594 dye.

Materials

- **Reactive Dye:** Alexa Fluor 594 1,5-diaminopentane [1].
- **Chelator:** **NODAGA-NHS** ester (CAS 1407166-70-4) [2].
- **Solvent:** Anhydrous acetonitrile (MeCN) [1].
- **Base:** Pyridine, used as an auxiliary base [1].
- **Purification:** Pre-conditioned C18 solid-phase extraction (SPE) cartridge [1].
- **Elution Solvent:** Ethanol [1].

Experimental Procedure

- **Reaction Setup:** Dissolve the Alexa Fluor 594 1,5-diaminopentane and **NODAGA-NHS** ester in anhydrous acetonitrile. The study found that a **molar ratio of at least 20:1 (NODAGA-NHS:dye)** is critical to achieve sufficient conjugation yields [1].
- **Addition of Base:** Add pyridine to the reaction mixture to facilitate the conjugation reaction [1].

- **Incubation:** Heat the reaction mixture to **80°C** with continuous stirring. The optimal reaction time at this temperature is **30 to 60 minutes**, yielding between 50% and 80% of the conjugate [1].
- **Purification:** After the reaction, purify the crude product using a pre-conditioned C18 SPE cartridge to remove excess, unreacted **NODAGA-NHS** ester. The desired NODAGA-GA-Alexa Fluor 594 conjugate is eluted using ethanol [1].

Confirmation of Conjugate Formation

Confirm successful conjugation using Orbitrap Mass Spectrometry. The theoretical molecular weight of the product is 1163.4 g/mol. The key peaks to identify are [1]:

- **m/z 1164.4** (M + H)
- **m/z 1186.4** (M + Na)
- **m/z 1202.4** (M + K)

Radiolabeling with Gallium-68

This section covers the radiolabeling of the NODAGA-GA-Alexa Fluor 594 conjugate with 68Ga.

Materials

- **Precursor:** Purified NODAGA-GA-Alexa Fluor 594 conjugate.
- **Radionuclide:** 68Ga in a no-carrier-added form [1].
- **Reconstitution Solvent:** Isotonic sodium chloride solution [1].

Optimized Labeling Protocol

- **Conjugate Concentration:** Use a conjugate concentration of at least **125 µM** in the reaction mixture to achieve a high radiochemical conversion (RCC). Lower concentrations (e.g., 50 µM) result in significantly lower yields (~70%) [1].
- **Temperature and Time:** For rapid labeling, which is essential given the 68-minute half-life of 68Ga, perform the reaction at **80°C for 15 minutes**. This yields an RCC of **over 85%** [1].
 - *Note:* While room temperature labeling is possible and reaches ~87% RCC at saturation, the reaction kinetics are much slower, especially when working with lower precursor concentrations to conserve the costly dye [1].

- **Purification:** Purify the radiolabeled product ([⁶⁸Ga]Ga-NODA-GA-Alexa Fluor 594) using a C18 cartridge. Free ⁶⁸Ga(III) is removed, and the product is eluted, evaporated to dryness, and reconstituted in isotonic sodium chloride [1].
- **Quality Control:** The final product should achieve a **radiochemical purity of over 97%** [1].

Key Experimental Data and Conditions

The tables below summarize the optimized conditions for both synthesis steps as reported in the research.

Table 1: Optimization of NODAGA Conjugation to Alexa Fluor 594 [1]

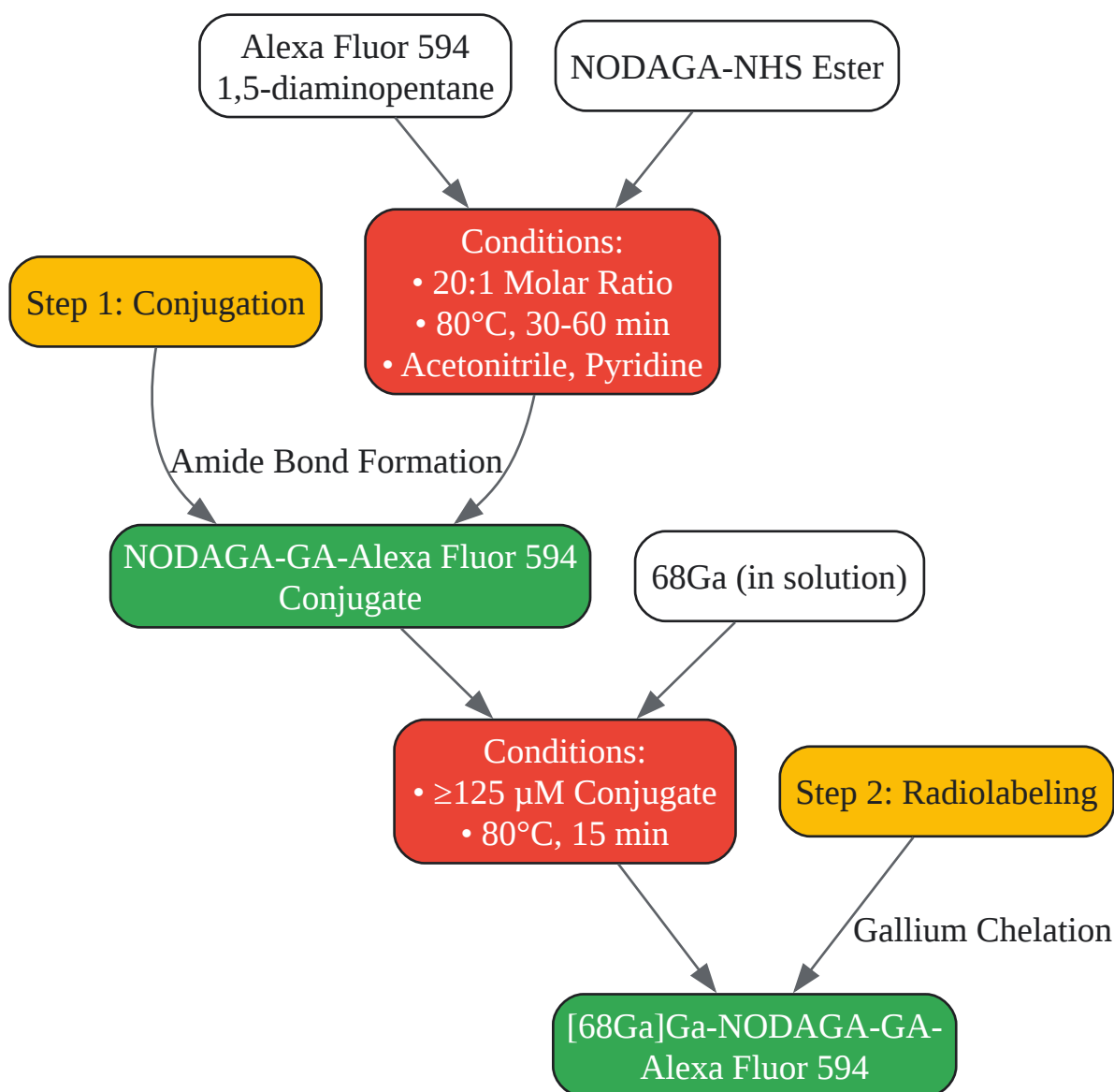
Parameter	Investigated Range	Optimized Condition	Result / Rationale
Molar Ratio (NODAGA:Dye)	5:1 to 20:1	20:1	Lower ratios (5:1, 10:1) resulted in significantly lower chemical yields [1].
Reaction Temperature	Room Temperature to 80°C	80°C	The temperature was limited by the boiling point of acetonitrile (82°C) [1].
Reaction Time	Up to 60 minutes	30-60 minutes	Yield increased from ~50% at 30 min to ~80% at 60 min [1].
Solvent	-	Anhydrous Acetonitrile	Chosen over water for the conjugation reaction [1].
Base	-	Pyridine	Used to facilitate the reaction instead of triethylamine [1].

Table 2: Optimization of ⁶⁸Ga Radiolabeling [1]

Parameter	Investigated Range	Optimized Condition	Result / Rationale
Conjugate Concentration	50 μ M to >125 μ M	\geq 125 μ M	Concentrations above 125 μ M achieved RCC >85%; 50 μ M yielded only ~70% [1].
Labeling Temperature	Room Temperature & 80°C	80°C	Chosen for speed: 85% RCC in 15 min vs. slower kinetics at room temperature [1].
Labeling Time	2 min to 60 min	15 minutes	At 80°C, this duration achieves the optimal RCC of >85% [1].
Final Product Purity	-	>97%	Achieved after C18 purification and reformulation in isotonic saline [1].

Experimental Workflow and Molecular Reaction

The following diagram illustrates the two-step synthesis workflow and the underlying chemical reaction.



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Application Notes for Researchers

- **Purpose:** The [68Ga]Ga-NODAGA-GA-Alexa Fluor 594 conjugate is designed as a dual-modal tracer for **PET and fluorescence imaging**, specifically for studying perivascular (glymphatic) system function in models of neurological disease such as aneurysmal subarachnoid hemorrhage (aSAH) [1].
- **Fluorescence Properties:** The conjugation of the NODAGA chelator does not alter the fluorescence properties of the Alexa Fluor 594 dye. No spectral peak shifts or quenching effects are expected [1].
- **Scaling for In Vivo Use:** For animal experiments, the 80°C radiolabeling protocol is strongly recommended to quickly achieve high activity concentrations required for intravenous or intrathecal

injections, compensating for the short half-life of ^{68}Ga [1].

- **Alternative Chelators:** While this protocol uses NODAGA, which is highly efficient for ^{68}Ga , other chelators like DOTA are also used for radiometal labeling. Note that DOTA and NODAGA have different kinetic stabilities with different radiometals (e.g., ^{68}Ga , ^{64}Cu) and the choice should be validated for your specific application [3] [4].

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